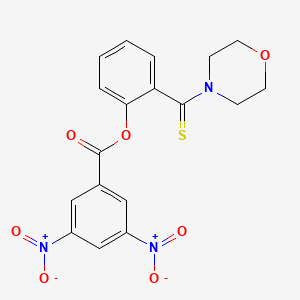![molecular formula C18H15N3O6 B11653124 (5E)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11653124.png)
(5E)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structural components It features a nitrofuran moiety, a trimethylphenyl group, and a diazinane-2,4,6-trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process:
Formation of the Nitrofuran Intermediate: The initial step involves the nitration of furan to produce 5-nitrofuran. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of the Diazinane-2,4,6-trione Core: The diazinane-2,4,6-trione core is synthesized through the cyclization of appropriate precursors, often involving urea derivatives and suitable aldehydes or ketones.
Condensation Reaction: The final step involves the condensation of the nitrofuran intermediate with the diazinane-2,4,6-trione core in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro derivatives or ring-opened products.
Reduction: Reduction of the nitro group can yield amino derivatives, which may further participate in various substitution reactions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrofuran ring or the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Nitro derivatives or ring-opened products.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activity, particularly due to the nitrofuran moiety, makes it a candidate for antimicrobial and anticancer research. Studies may focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, (5E)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione could be explored for its therapeutic potential. Its structural features suggest it may exhibit pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrofuran moiety could generate reactive oxygen species, contributing to its antimicrobial or anticancer effects. In materials science, its reactivity could facilitate cross-linking or polymerization processes.
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Trimethylphenyl Derivatives: Compounds with similar aromatic structures, used in various chemical applications.
Diazinane-2,4,6-trione Derivatives: Molecules with similar core structures, explored for their chemical and biological properties.
Uniqueness
The uniqueness of (5E)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione lies in its combination of structural features. The presence of a nitrofuran moiety, a trimethylphenyl group, and a diazinane-2,4,6-trione core in a single molecule provides a versatile platform for diverse applications. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.
特性
分子式 |
C18H15N3O6 |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
(5E)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H15N3O6/c1-9-6-10(2)15(11(3)7-9)20-17(23)13(16(22)19-18(20)24)8-12-4-5-14(27-12)21(25)26/h4-8H,1-3H3,(H,19,22,24)/b13-8+ |
InChIキー |
CAYKQGHCIWZHGN-MDWZMJQESA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B11653044.png)

![ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653052.png)
![2-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11653061.png)
![2-(allylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653063.png)
![4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B11653066.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B11653071.png)
![5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine](/img/structure/B11653076.png)
![2,7-Bis[(dimethylamino)methyl]-1,8-bis(4-methoxyphenyl)octane-1,8-dione](/img/structure/B11653096.png)
![Diethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11653098.png)

![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11653105.png)
![Ethyl 5-acetyl-2-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653107.png)
![2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B11653109.png)
